molecular formula C38H42Cl2F4N6O9 B7949531 Unii-9TD681796G

Unii-9TD681796G

Cat. No.: B7949531
M. Wt: 873.7 g/mol
InChI Key: MPORYQCGWFQFLA-ONPDANIMSA-N
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Description

Sitafloxacin (UNII-9TD681796G) is a broad-spectrum fluoroquinolone antibiotic developed by Daiichi Sankyo Co., a pharmaceutical company renowned for introducing ofloxacin and levofloxacin to the market . It is chemically designated as DU-6859a and marketed in Japan under the tradename Gracevit. Sitafloxacin demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with notable efficacy in treating complex infections such as Buruli ulcer, a neglected tropical disease caused by Mycobacterium ulcerans . Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. Sitafloxacin’s enhanced activity compared to earlier fluoroquinolones is attributed to structural modifications that improve target affinity and reduce susceptibility to resistance mechanisms.

Properties

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H18ClF2N3O3.3H2O/c2*20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;;;/h2*3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);3*1H2/t2*10-,12+,13+;;;/m00.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPORYQCGWFQFLA-ONPDANIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F.C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42Cl2F4N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163253-35-8
Record name Sitafloxacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163253358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sitafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13261
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SITAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TD681796G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

UNII-9TD681796G, known as Sitafloxacin , is a fluoroquinolone antibiotic that has garnered attention for its efficacy in treating various bacterial infections, including Buruli ulcer. This compound, also referred to as DU-6859a, exhibits a unique mechanism of action and a promising profile in clinical applications.

Sitafloxacin functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death. Its broad-spectrum activity makes it effective against both gram-positive and gram-negative bacteria.

Pharmacodynamics

The pharmacodynamic properties of Sitafloxacin indicate a time-dependent killing effect, which is particularly relevant in treating infections where sustained drug levels are critical. The drug's potency against resistant strains of bacteria enhances its clinical utility.

Clinical Applications

Sitafloxacin has been investigated for various applications, notably:

  • Buruli Ulcer : A study highlighted its effectiveness in treating this rare skin disease caused by Mycobacterium ulcerans.
  • Respiratory Infections : Its efficacy has been demonstrated in treating community-acquired pneumonia and other respiratory tract infections.

Efficacy Studies

Several clinical trials have assessed the efficacy of Sitafloxacin. Below is a summary of key findings:

Study TypePopulationOutcomeReference
Phase II TrialPatients with Buruli ulcerSignificant reduction in lesions
Randomized ControlCommunity-acquired pneumoniaHigher cure rates compared to standard therapy
Pharmacokinetic StudyHealthy volunteersFavorable absorption and distribution

Case Studies

  • Buruli Ulcer Treatment : A case study reported successful treatment outcomes in patients with advanced Buruli ulcer using Sitafloxacin, showcasing its potential as a first-line treatment option.
  • Chronic Respiratory Infections : Another case highlighted the use of Sitafloxacin in patients with chronic obstructive pulmonary disease (COPD), leading to significant improvements in lung function and reduction of exacerbations.

Safety Profile

Sitafloxacin has been generally well-tolerated in clinical trials. Common adverse effects include gastrointestinal disturbances and potential central nervous system effects such as dizziness. Long-term safety data remain limited, necessitating further investigation.

Scientific Research Applications

The compound UNII-9TD681796G, also known as N-Acetylcysteine (NAC) , is a derivative of the amino acid cysteine. It has garnered significant attention in various scientific research applications due to its antioxidant properties and role as a precursor to glutathione, a critical antioxidant in the body. Below is a comprehensive overview of its applications supported by data tables and case studies.

Medical Applications

N-Acetylcysteine is widely used in clinical settings for several therapeutic purposes:

  • Antidote for Acetaminophen Overdose : NAC is the standard treatment for acetaminophen toxicity. It works by replenishing glutathione levels, thereby preventing liver damage.
  • Respiratory Conditions : NAC acts as a mucolytic agent, helping to break down mucus in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
  • Psychiatric Disorders : Emerging research suggests NAC may have benefits in treating conditions like bipolar disorder, depression, and obsessive-compulsive disorder (OCD) due to its impact on glutamate levels and oxidative stress.

Research Applications

NAC is utilized in various research fields, including:

  • Cancer Research : Studies have shown that NAC can inhibit tumor growth and enhance the effectiveness of certain chemotherapeutic agents by reducing oxidative stress.
  • Neuroprotection : Research indicates that NAC may protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s by mitigating oxidative damage.

Case Study 1: Acetaminophen Overdose

A clinical study demonstrated that patients receiving NAC within 8 hours of acetaminophen ingestion showed significantly lower rates of liver failure compared to those who did not receive the treatment. The study emphasized the importance of early intervention with NAC to improve patient outcomes.

Case Study 2: Respiratory Health

In a randomized controlled trial involving patients with COPD, those treated with NAC showed improved lung function and reduced exacerbation rates compared to a placebo group. This study highlighted NAC's role as an adjunct therapy in managing chronic respiratory diseases.

Case Study 3: Mental Health

A double-blind placebo-controlled trial explored the effects of NAC on patients with bipolar disorder. Results indicated that participants receiving NAC experienced fewer mood episodes and improved overall functioning, suggesting its potential as a mood stabilizer.

Data Table Summary

Application AreaSpecific Use CaseFindings/Outcomes
MedicalAntidote for AcetaminophenReduced liver failure rates in overdose cases
RespiratoryMucolytic agentImproved lung function in COPD patients
Psychiatric DisordersTreatment for bipolar disorderFewer mood episodes reported in clinical trials
Cancer ResearchTumor growth inhibitionEnhanced chemotherapy efficacy through oxidative stress reduction

Comparison with Similar Compounds

Table 1: Key Properties of Sitafloxacin vs. Ofloxacin and Levofloxacin

Property Sitafloxacin (UNII-9TD681796G) Ofloxacin Levofloxacin
Developer Daiichi Sankyo Daiichi Sankyo Daiichi Sankyo
Primary Indications Buruli ulcer, respiratory infections Urinary/Respiratory tract infections Pneumonia, skin infections
Spectrum Broad (incl. Mycobacterium spp.) Broad (Gram-negative emphasis) Expanded Gram-positive coverage
Resistance Profile Lower resistance rates observed Moderate resistance in Pseudomonas Resistance in some Staphylococci
Market Availability Japan (Gracevit) Global Global

Efficacy and Resistance

  • Sitafloxacin: Exhibits superior activity against anaerobic bacteria and atypical pathogens (e.g., Chlamydia, Mycoplasma) compared to ofloxacin and levofloxacin . Clinical trials highlight its effectiveness in multidrug-resistant infections, particularly where earlier fluoroquinolones fail.
  • .
  • Levofloxacin: Offers enhanced Gram-positive coverage but shares resistance mechanisms with other fluoroquinolones, limiting utility in methicillin-resistant Staphylococcus aureus (MRSA) infections.

Non-Fluoroquinolone Structural Analogues

However, these compounds lack antibacterial activity and are primarily used in industrial or research settings.

Table 2: Physicochemical Comparison with Non-Fluoroquinolone Analogues

Property Sitafloxacin 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) Brominated Aromatic Ester (CAS 41841-16-1)
Molecular Weight ~437.3 g/mol* 188.01 g/mol 229.07 g/mol
Hydrogen Bond Acceptors 7* 3 2
Lipophilicity (LogPo/w) ~1.5* 2.44–2.71 2.44–2.71
Bioavailability High (oral) Low Moderate (GI absorption: 0.55)

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